molecular formula C19H21N3O3S B3000849 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol CAS No. 296791-77-0

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol

Cat. No. B3000849
CAS RN: 296791-77-0
M. Wt: 371.46
InChI Key: UOWOGGFKPZGUTH-UHFFFAOYSA-N
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Description

The compound “4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol” is a chemical compound with a complex structure . It is also known by its synonyms and has a molecular formula .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , involves several steps . The process typically starts with the reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . DMSO plays three vital roles: carbon source, solvent, and oxidant . Other methods involve the condensation of 2-aminothiophenol with aldehydes .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups . The structure includes a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure . The presence of multiple functional groups means that it can participate in a variety of chemical reactions .

properties

IUPAC Name

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c23-17-9-8-15(12-14(17)13-22-10-4-1-5-11-22)20-19-16-6-2-3-7-18(16)26(24,25)21-19/h2-3,6-9,12,23H,1,4-5,10-11,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWOGGFKPZGUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC(=C2)NC3=NS(=O)(=O)C4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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